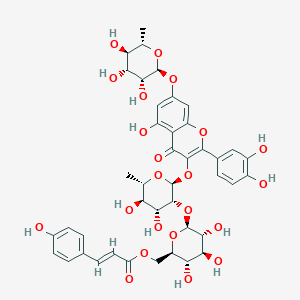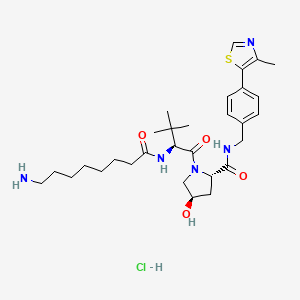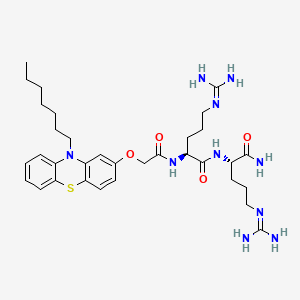
Sarmenoside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarmenoside II is a flavonol glycoside, a type of compound known for its bioactive properties. It has demonstrated significant inhibitory activity on lipid accumulation, particularly in HepG2 cells, where it reduces albumin-oleate-induced lipid accumulation by approximately 30% at a concentration of 100 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sarmenoside II involves the extraction and isolation from the whole plant of Sedum sarmentosum, a member of the Crassulaceae family . The process includes several steps of chemical and physicochemical analysis to elucidate its structure. The detailed synthetic route and reaction conditions are typically proprietary and specific to research institutions or industrial manufacturers.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Sedum sarmentosum, followed by purification processes such as chromatography. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sarmenoside II undergoes various chemical reactions, including:
Oxidation: This reaction can alter the flavonol structure, potentially enhancing or diminishing its bioactivity.
Reduction: This reaction can modify the glycosidic bonds, affecting the compound’s solubility and bioavailability.
Substitution: This reaction can introduce different functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized flavonol derivatives, while reduction may yield different glycoside forms.
Wissenschaftliche Forschungsanwendungen
Sarmenoside II has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of flavonol glycosides.
Biology: It is used to investigate its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.
Industry: It can be used in the development of nutraceuticals and functional foods aimed at reducing lipid accumulation.
Wirkmechanismus
Sarmenoside II exerts its effects by inhibiting lipid accumulation in cells. It targets specific pathways involved in lipid metabolism, reducing the uptake and storage of lipids in cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sarmenoside I
- Sarmenoside III
- Sarmenoside IV
Uniqueness
Sarmenoside II is unique among its analogs due to its specific inhibitory activity on lipid accumulation. While other sarmenosides also exhibit bioactive properties, this compound has shown a distinct ability to reduce lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 micromolar .
Eigenschaften
Molekularformel |
C42H46O22 |
|---|---|
Molekulargewicht |
902.8 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
QQEHQKHTNVQKRA-YIMCHTOYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)




![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)



![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

